5-Bromo-2-(3-bromo-2-methylpropyl)pyridine

Description

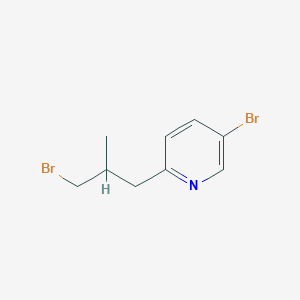

5-Bromo-2-(3-bromo-2-methylpropyl)pyridine is a brominated pyridine derivative characterized by two bromine atoms: one at the 5-position of the pyridine ring and another on a branched 2-methylpropyl chain at the 2-position. The branched alkyl chain introduces steric bulk, which may influence solubility, reactivity, and intermolecular interactions, while the bromine atoms serve as leaving groups or sites for further functionalization .

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

5-bromo-2-(3-bromo-2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H11Br2N/c1-7(5-10)4-9-3-2-8(11)6-12-9/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

DEPXYDDWFHOTKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=C(C=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromo-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(3-bromo-2-methylpropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination of the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-bromo-2-methylpropyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an aminopyridine derivative, while oxidation can yield a pyridine oxide.

Scientific Research Applications

5-Bromo-2-(3-bromo-2-methylpropyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-bromo-2-methylpropyl)pyridine exerts its effects involves interactions with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-(3-bromo-2-methylpropyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Type Comparison

A. Alkoxy-Substituted Pyridines

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a) Structure: Features a trifluoromethoxy-phenoxy group at the 2-position. The phenoxy group increases aromaticity and may improve crystallinity. Applications: Used in antimalarial research due to its ability to act as a scaffold for drug candidates . Synthesis Yield: 91% via Ullmann-type coupling, indicating high efficiency .

B. Amine-Substituted Pyridines

- 5-Bromo-2-morpholinopyridin-3-amine Structure: Contains a morpholine (cyclic ether-amine) and an amine group. Properties: The morpholine group increases polarity and solubility in polar solvents (e.g., water or ethanol), contrasting with the hydrophobic branched chain in the target compound. The amine group enables participation in hydrogen bonding, as seen in crystal structures of related compounds . Applications: Potential use in catalysis or as a ligand for metal complexes .

- 5-Bromo-3-methylpyridin-2-amine

- Structure : Lacks the propyl chain but includes an amine and methyl group.

- Properties : The amine group enhances basicity and reactivity in condensation reactions. The methyl group provides moderate steric hindrance, less than the 2-methylpropyl chain in the target compound.

- Synthesis : Similar brominated pyridines are synthesized via reductive amination or nucleophilic substitution .

C. Aryl-Substituted Pyridines

- (N,C) Au(III) 5-Bromo-2-phenylpyridine Complex

- Structure : Contains a phenyl group at the 2-position and coordinates with Au(III).

- Properties : The phenyl group stabilizes the metal complex via π-interactions. The bromine atom facilitates oxidative addition in catalytic cycles.

- Applications : Used in gold-catalyzed alkene/alkyne reactions, highlighting the role of bromine in transition-metal catalysis .

D. Alkyl-Substituted Pyridines

- 2-Bromo-3-methylpyridine

Physicochemical and Reactivity Comparison

Biological Activity

5-Bromo-2-(3-bromo-2-methylpropyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Molecular Structure:

- Molecular Formula: C10H12Br2N

- Molecular Weight: 305.02 g/mol

- IUPAC Name: this compound

The compound can be synthesized via various methods, including the Suzuki coupling reaction, which allows for the introduction of various substituents on the pyridine ring. This reaction typically involves coupling 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of palladium catalysts .

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity:

Research indicates that pyridine derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects:

Pyridine derivatives have been studied for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential:

There is emerging evidence that halogenated pyridines can exhibit anticancer activity by inducing apoptosis in cancer cells. Studies have shown that this compound can disrupt cancer cell proliferation pathways, making it a focus for cancer research .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The bromine atoms enhance the compound's binding affinity to various receptors involved in signaling pathways related to inflammation and cancer.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(3-bromo-2-methylpropyl)pyridine?

The synthesis typically involves sequential functionalization of the pyridine core. A plausible route includes:

- Step 1: Alkylation of 2-hydroxypyridine with 3-bromo-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyl chain .

- Step 2: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Q. What are the stability considerations for handling and storing this compound?

- Storage: Store at 2–8°C under inert atmosphere (argon) to prevent degradation via hydrolysis or oxidation .

- Light Sensitivity: Protect from UV exposure due to the labile C-Br bonds, which may undergo homolytic cleavage .

Advanced Research Questions

Q. How does the steric bulk of the 3-bromo-2-methylpropyl group influence regioselectivity in cross-coupling reactions?

The bulky substituent at the 2-position directs coupling reactions (e.g., Suzuki-Miyaura) to the 5-bromo site due to steric hindrance. For example:

- Suzuki Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (80°C, 12 hr). The 5-bromo group reacts preferentially, yielding 5-aryl derivatives .

- Challenges: Competing debromination may occur at elevated temperatures; optimize using lower temperatures (50–60°C) and excess boronic acid .

Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 88–95°C vs. 96–102°C) often arise from polymorphic forms or impurities. Validate purity via:

Q. Can this compound serve as a precursor for bioactive heterocycles?

Yes, it is a versatile intermediate for:

- Alkaloid Synthesis: Participate in Pictet-Spengler reactions to form tetracyclic scaffolds (e.g., perlolidine analogs) .

- Antimicrobial Agents: Functionalize the pyridine ring with sulfonamide or triazole groups via nucleophilic aromatic substitution .

Data Contradiction and Methodological Analysis

Q. How to address inconsistent yields in bromination steps during synthesis?

Variations in yield (40–70%) may stem from:

Q. Why do computational predictions (e.g., LogP) diverge from experimental values?

Computational tools (e.g., ChemDraw) may underestimate LogP due to the compound’s conformational flexibility. Validate experimentally via:

- Shake-Flask Method: Partition between octanol and water, followed by UV-Vis quantification .

- HPLC Retention Time Correlation: Compare with standards of known LogP .

Method Optimization and Validation

Q. What analytical workflows confirm the absence of debromination byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.